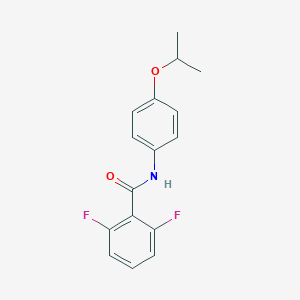![molecular formula C15H17ClN2O2 B267037 1-[(4-chloro-3-methylphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B267037.png)
1-[(4-chloro-3-methylphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-chloro-3-methylphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole, also known as CTMP, is a novel compound that has gained significant attention from the scientific community due to its potential therapeutic applications. CTMP belongs to the class of pyrazole derivatives and has been shown to exhibit promising biological activities.
Mechanism of Action
The exact mechanism of action of 1-[(4-chloro-3-methylphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole is not fully understood. However, it has been suggested that this compound exerts its biological activities through the inhibition of the enzyme COX-2, which is involved in the inflammatory response. This compound has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, this compound has been shown to improve cognitive function and reduce oxidative stress in animal models.
Advantages and Limitations for Lab Experiments
1-[(4-chloro-3-methylphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. This compound has also been shown to have low toxicity in animal models. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it challenging to design experiments to investigate its biological activities.
Future Directions
There are several future directions for the research on 1-[(4-chloro-3-methylphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole. One direction is to investigate the potential use of this compound in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate the potential use of this compound in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. Additionally, further research is needed to elucidate the mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of 1-[(4-chloro-3-methylphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole involves the reaction of 1H-pyrazole-3,4,5-trimethylcarboxylic acid with 4-chloro-3-methylphenol in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then acetylated with acetic anhydride to obtain this compound. The synthesis of this compound has been reported in several scientific papers, and the purity of the compound has been confirmed through various analytical techniques such as NMR, LC-MS, and HPLC.
Scientific Research Applications
1-[(4-chloro-3-methylphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor activities. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, this compound has been shown to have a positive effect on memory and learning in animal models.
properties
Molecular Formula |
C15H17ClN2O2 |
|---|---|
Molecular Weight |
292.76 g/mol |
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-1-(3,4,5-trimethylpyrazol-1-yl)ethanone |
InChI |
InChI=1S/C15H17ClN2O2/c1-9-7-13(5-6-14(9)16)20-8-15(19)18-12(4)10(2)11(3)17-18/h5-7H,8H2,1-4H3 |
InChI Key |
XFTWMWYTFJMDFV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OCC(=O)N2C(=C(C(=N2)C)C)C)Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)N2C(=C(C(=N2)C)C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-{[4-(2-ethoxyethoxy)benzoyl]amino}benzoate](/img/structure/B266955.png)


![N-[4-(2-methoxyethoxy)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B266961.png)
![2,6-difluoro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B266962.png)
![3-fluoro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B266963.png)


![N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B266966.png)
![2,6-difluoro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B266968.png)



![2,4-difluoro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B266975.png)